![molecular formula C11H23N5 B13189340 5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1H-1,2,4-triazole with N,N-bis(propan-2-yl)amine and ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, helps in achieving the desired quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The compound may also interfere with the synthesis of essential biomolecules, thereby exerting its effects on microbial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family.
N,N-bis(propan-2-yl)amine: A related amine compound.
Ethylamine: A simple amine used in the synthesis of various compounds.
Uniqueness
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C11H23N5 |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
5-(ethylaminomethyl)-N,N-di(propan-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H23N5/c1-6-12-7-10-13-11(15-14-10)16(8(2)3)9(4)5/h8-9,12H,6-7H2,1-5H3,(H,13,14,15) |
InChI-Schlüssel |
AQCLTENJHMUTMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=NC(=NN1)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B13189260.png)

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)

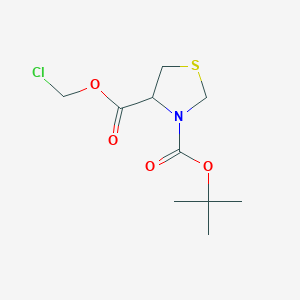
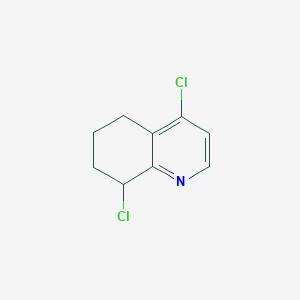

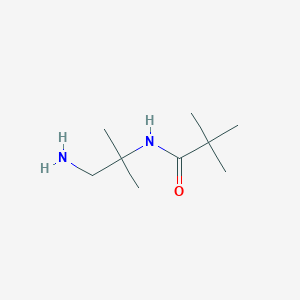

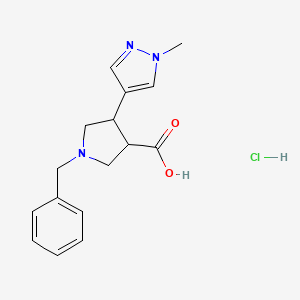

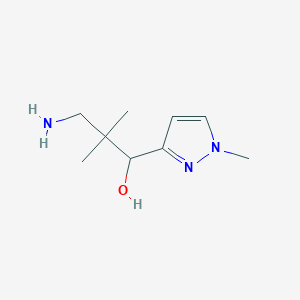
![4-Bromo-1-methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189329.png)
![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)
